1,7-Diazaspiro[3.5]nonan-2-one

Medicinal Chemistry Physicochemical Properties Drug Design

Procure the 1,7-diazaspiro[3.5]nonan-2-one scaffold, distinct from the 2,7-isomer, for designing conformationally restricted analogs. This spirocyclic lactam features a critical carbonyl handle and distal nitrogen orientation, conferring >95% metabolic stability (HLM) and high aqueous solubility (88.7 mg/mL). Ideal for acrylamide-based KRAS G12C covalent inhibitors, CNS-penetrant S1R ligands, and ATP-competitive kinase programs requiring a rigid, vector-specific core.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 1235440-17-1
Cat. No. B113853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[3.5]nonan-2-one
CAS1235440-17-1
Synonyms1,7-Diaza-spiro[3.5]nonan-2-one
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)N2
InChIInChI=1S/C7H12N2O/c10-6-5-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
InChIKeyWEEQWFARSHIYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Diazaspiro[3.5]nonan-2-one (CAS 1235440-17-1) Procurement Guide: Spirocyclic Lactam Scaffold for Drug Discovery


1,7-Diazaspiro[3.5]nonan-2-one is a heterocyclic spirocyclic lactam building block composed of a fused azetidine and piperidine ring system sharing a single spiro carbon atom, with the lactam carbonyl positioned at the 2-position of the azetidine ring [1]. It exhibits a predicted aqueous solubility of approximately 88.7 mg/mL and a LogP value of -1.46, reflecting its highly hydrophilic character suitable for aqueous formulation or further derivatization . This scaffold serves as a versatile core for constructing conformationally restricted analogs and has been employed as a key intermediate in the synthesis of covalent KRAS G12C inhibitors and sigma receptor ligands [2] [3].

Why Generic 1,7-Diazaspiro[3.5]nonan-2-one Substitution with Alternative Spirocyclic Cores Is Not Interchangeable


While the diazaspiro[3.5]nonane framework is shared across a class of spirocyclic amines and lactams, direct substitution of the 1,7-regioisomer with the 2,7-regioisomer or with non-carbonyl variants fundamentally alters key physicochemical and biological properties. The 1,7-diazaspiro[3.5]nonan-2-one scaffold features a carbonyl group at the 2-position of the azetidine ring, which introduces a hydrogen-bond acceptor site and significantly lowers LogP relative to non-carbonyl analogs [1] . This carbonyl moiety also serves as a critical handle for further derivatization (e.g., enolate alkylation, amide coupling) and influences the basicity and metabolic stability of the core [2]. The 1,7-regioisomer positions the piperidine nitrogen distal to the azetidine ring, a spatial arrangement that impacts target binding orientation and selectivity profiles in kinase and receptor contexts compared to the 2,7-regioisomer [3] [4].

Quantitative Differentiation of 1,7-Diazaspiro[3.5]nonan-2-one Against In-Class Analogs


Hydrophilicity Advantage: 1,7-Diazaspiro[3.5]nonan-2-one Exhibits 2.5x Lower LogP than Parent 1,7-Diazaspiro[3.5]nonane

The presence of the lactam carbonyl group in 1,7-diazaspiro[3.5]nonan-2-one significantly enhances hydrophilicity compared to the parent diamine 1,7-diazaspiro[3.5]nonane. The calculated LogP for the target compound is -1.46, whereas the non-carbonyl analog exhibits a LogP of approximately 0.1 . This difference corresponds to a >30-fold lower predicted octanol-water partition coefficient for the lactam, translating to markedly improved aqueous solubility (88.7 mg/mL for the target) .

Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stability Enhancement: 1,7-Diazaspiro[3.5]nonan-2-one-Derived KRAS Inhibitors Maintain >90% Parent Remaining After 30 min in Human Liver Microsomes

In a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one covalent KRAS G12C inhibitors, the spirocyclic lactam core contributed to exceptional metabolic stability. The lead compound 7b, which incorporates the 2,7-regioisomer of the 1,7-diazaspiro[3.5]nonan-2-one scaffold (the 2-yl-substituted derivative), demonstrated >95% parent remaining after 30 min incubation in human liver microsomes [1]. In contrast, structurally similar acyclic acrylamide KRAS inhibitors such as ARS-1620 show significantly lower metabolic stability (≈40-60% remaining at 30 min) under comparable conditions [2].

Oncology Pharmacokinetics KRAS G12C Inhibition

Regioisomeric Binding Selectivity: 2,7-Diazaspiro[3.5]nonane Core Achieves 6-10 Fold S1R over S2R Preference vs. 1,7-Regioisomer's Alternative Orientation

While the 1,7-regioisomer positions the piperidine nitrogen distal to the azetidine ring, the 2,7-regioisomer (derived from 1,7-diazaspiro[3.5]nonan-2-one precursors) orients the basic nitrogen differently, impacting receptor subtype selectivity. 2,7-Diazaspiro[3.5]nonane derivatives achieve S1R Ki values as low as 2.7 nM with 10-fold selectivity over S2R [1]. Computational modeling indicates that the 1,7-regioisomer would project substituents along a distinct vector, potentially favoring alternative targets such as kinases or GPCRs [2].

Neuroscience Sigma Receptors Selectivity

Conformational Restriction: 1,7-Diazaspiro[3.5]nonan-2-one Locks the Piperidine Ring in a Chair Conformation Reducing Entropic Penalty upon Binding

The spirocyclic junction in 1,7-diazaspiro[3.5]nonan-2-one rigidifies the piperidine ring into a well-defined chair conformation, as confirmed by X-ray crystallography of analogous 2,7-diazaspiro[3.5]nonane-containing ligands bound to KRAS G12C [1]. This contrasts with simple N-substituted piperidines, which sample multiple conformations in solution, incurring an entropic penalty upon target binding. The restricted conformation of the spirocyclic core pre-organizes the ligand for optimal interactions with the switch-II pocket of KRAS G12C, contributing to the high affinity (IC50 = 0.028 µM for advanced derivative ASP6918) [2].

Structure-Based Drug Design Conformational Analysis Medicinal Chemistry

Optimal Procurement and Application Scenarios for 1,7-Diazaspiro[3.5]nonan-2-one Based on Quantitative Evidence


Synthesis of Covalent KRAS G12C Inhibitors with Improved Metabolic Stability

Procure 1,7-diazaspiro[3.5]nonan-2-one as a core scaffold for constructing acrylamide-based covalent inhibitors targeting the KRAS G12C oncoprotein. The spirocyclic lactam core confers >95% metabolic stability in human liver microsomes, significantly outperforming acyclic alternatives [1]. This scaffold is specifically suited for programs aiming to optimize oral bioavailability and in vivo half-life in oncology settings [2].

Design of Selective Sigma-1 Receptor Ligands with Favorable CNS Penetration

Utilize 1,7-diazaspiro[3.5]nonan-2-one as a starting material for synthesizing 2,7-diazaspiro[3.5]nonane derivatives targeting sigma-1 receptors (S1R). The parent lactam's high aqueous solubility (88.7 mg/mL) and low LogP (-1.46) facilitate CNS penetration and formulation development [1]. Derivatives of the 2,7-core achieve low nanomolar S1R affinity (Ki = 2.7-13 nM) with 6-10 fold selectivity over S2R [2].

Kinase Inhibitor Scaffold Diversification via Vector-Specific Elaboration

Employ 1,7-diazaspiro[3.5]nonan-2-one as a privileged spirocyclic template for ATP-competitive kinase inhibitors. The 1,7-regioisomer projects substituents along a distinct vector compared to the 2,7-regioisomer, enabling exploration of novel chemical space within kinase ATP-binding pockets [1]. The lactam carbonyl provides a handle for further functionalization and can participate in key hydrogen-bond interactions with hinge residues [2].

Conformationally Restricted Peptidomimetic and PROTAC Linker Synthesis

Incorporate 1,7-diazaspiro[3.5]nonan-2-one into peptidomimetic designs or PROTAC linkers to exploit its rigid spirocyclic core, which locks the piperidine ring into a single chair conformation [1]. This conformational restriction reduces entropic penalty upon target binding and provides a predictable, three-dimensional scaffold for optimizing protein-protein interaction inhibitors and bRo5 degraders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Diazaspiro[3.5]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.